

(R)-(+)-HA-966 chemical and physical properties

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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

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An In-depth Technical Guide to (R)-(+)-HA-966

Introduction

(R)-(+)-HA-966, or (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a pharmacologically significant compound that acts as a selective, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its unique interaction with the NMDA receptor complex confers upon it distinct neuroprotective and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of (R)-(+)-HA-966, with a focus on its mechanism of action, stereoselectivity, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

(R)-(+)-HA-966 is the dextrorotatory enantiomer of the racemic compound HA-966. Its fundamental chemical and physical characteristics are summarized below.



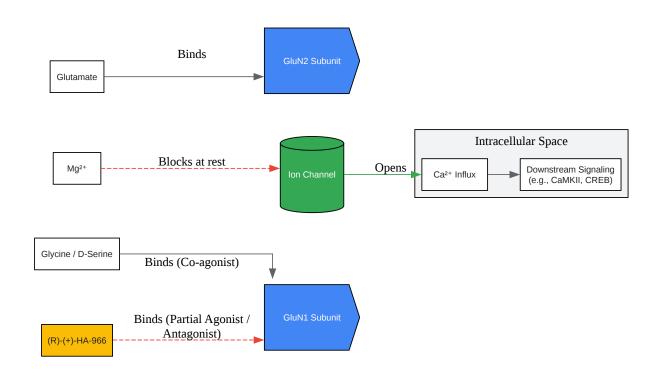
Property	Value	Reference
IUPAC Name	(3R)-3-amino-1- hydroxypyrrolidin-2-one	[3]
Molecular Formula	C4H8N2O2	[3][5]
Molecular Weight	116.12 g/mol	[3][5]
CAS Number	123931-04-4	[5]
Solubility	Soluble to 100 mM in water	[5]
Purity	≥98%	[5]
Storage	Desiccate at Room Temperature	[5]

Pharmacology and Mechanism of Action

The primary pharmacological activity of (R)-(+)-HA-966 is centered on its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike competitive NMDA antagonists that bind to the glutamate site or channel blockers like MK-801, (R)-(+)-HA-966 acts on the strychnine-insensitive glycine co-agonist site. [2][6]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. (R)-(+)-HA-966 functions as a partial agonist at this glycine site.[1] [7] This means that while it binds to the receptor, it elicits a response that is lower than that of a full agonist. Even at high concentrations, it does not completely inhibit NMDA responses, which is characteristic of a low-efficacy partial agonist.[1][7] This property allows it to modulate, rather than completely block, NMDA receptor function, which may contribute to its favorable safety profile compared to other NMDA antagonists.[3]





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Caption: NMDA Receptor Signaling Pathway and Site of (R)-(+)-HA-966 Action.

Stereoselectivity

A critical aspect of HA-966's pharmacology is the distinct activity of its enantiomers. The racemic mixture contains both the (R)-(+)- and (S)-(-)-enantiomers, which have markedly different pharmacological profiles.[2][3]

- (R)-(+)-HA-966: This enantiomer is responsible for the selective antagonism at the glycine/NMDA receptor site.[1][2] This activity accounts for its observed anticonvulsant and neuroprotective effects.[4]
- (S)-(-)-HA-966: In contrast, this enantiomer is only weakly active at the NMDA receptor.[1][2] Its primary effects are sedative, ataxic, and muscle relaxant, similar to gamma-butyrolactone



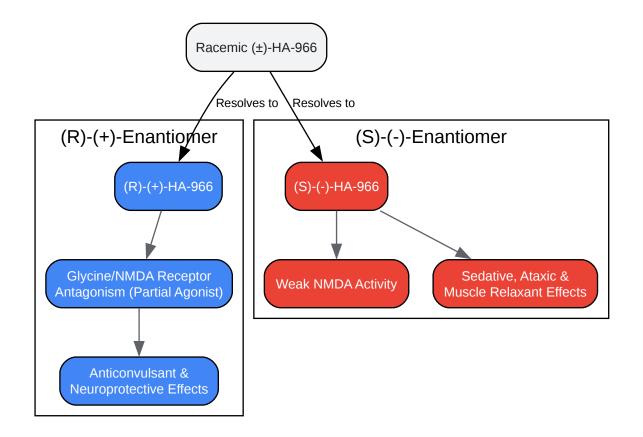




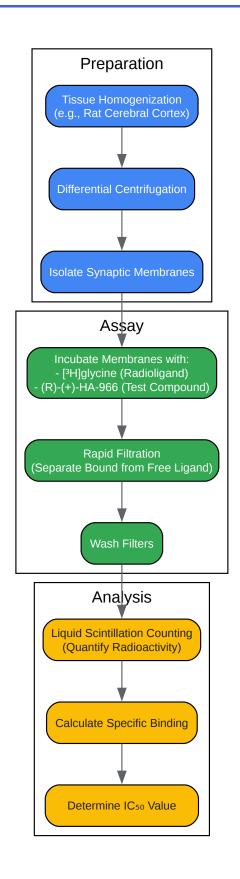
(GBL).[2][3] It is significantly more potent in producing sedation than the (R)-(+)-enantiomer. [2]

This stereoselectivity underscores the importance of using the resolved (R)-(+)-enantiomer for studies targeting NMDA receptor modulation.









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